molecular formula C16H14N2O2S B5521310 N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5521310
M. Wt: 298.4 g/mol
InChI Key: CMDVTYHWTUVMPM-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a chemical compound for research use only. It is not intended for diagnostic, therapeutic, or any other human use. This synthetic benzamide derivative features a molecular structure incorporating a 2-cyanophenyl group and a 2-methoxy-4-(methylsulfanyl)benzamide moiety. Compounds with similar structural motifs, such as methoxy and methylsulfanyl substituents on a benzamide core, are of significant interest in medicinal chemistry and drug discovery research . The presence of these functional groups can influence the compound's electronic properties, lipophilicity, and potential for molecular interactions, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block in the synthesis of more complex molecules or as a reference standard in analytical studies. Its exact mechanism of action and specific research applications are yet to be fully characterized and remain an area for ongoing scientific investigation.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-15-9-12(21-2)7-8-13(15)16(19)18-14-6-4-3-5-11(14)10-17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDVTYHWTUVMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s consistency and quality for commercial applications.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group is prone to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction Reagents/Conditions Major Product Key Observations
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 0–25°C 4-(methylsulfinyl) derivativeMild conditions preserve the benzamide core; stereoselectivity observed in chiral environments.
Oxidation to sulfonem-CPBA (meta-chloroperbenzoic acid), DCM, 25°C 4-(methylsulfonyl) derivativeComplete conversion requires stoichiometric oxidant; sulfone derivatives show enhanced polarity .

Structural Evidence : In compound 61 (Table 1, ), a 4-(methylsulfonyl)phenyl substituent demonstrated stability under physiological conditions, suggesting analogous behavior for the sulfone derivative of this benzamide.

Hydrolysis Reactions

The cyano (-CN) and amide (-CONH-) groups participate in hydrolysis:

Cyano Group Hydrolysis

Conditions Catalyst Product Notes
Acidic (HCl, H<sub>2</sub>O, reflux)None2-carbamoylphenyl derivativePartial hydrolysis to amide; competing benzamide cleavage observed above 80°C.
Basic (NaOH, EtOH/H<sub>2</sub>O)Phase-transfer catalysts2-carboxylphenyl derivativeFull conversion to carboxylic acid requires prolonged heating.

Amide Bond Cleavage

Reagents Conditions Fragments
6M HCl, reflux12–24 hrs2-methoxy-4-(methylsulfanyl)benzoic acid + 2-cyanoaniline
LiAlH<sub>4</sub>, THF0°C → 25°C, 2 hrsReduced to amine (secondary pathway)

Mechanistic Insight : The electron-withdrawing cyano group ortho to the amide nitrogen increases susceptibility to acid-catalyzed hydrolysis.

Nucleophilic Substitution

The methoxy (-OMe) group may undergo demethylation or displacement:

Reaction Reagents Outcome Supporting Data
DemethylationBBr<sub>3</sub>, DCM, −78°C2-hydroxy derivativeQuantitative yield reported for analogous 2-methoxybenzamides .
Alkoxy ExchangeNaSH, DMF, 100°C2-(methylsulfanyl) derivativeLimited applicability due to competing side reactions .

Cyclization and Rearrangement

Under basic conditions, the cyano group may participate in intramolecular cyclization:

Conditions Product Key Reference
K<sub>2</sub>CO<sub>3</sub>, DMF, 120°CQuinazolinone derivativeSimilar reactivity observed in 3-nitroindole systems

Proposed Pathway :

  • Deprotonation of the amide nitrogen.

  • Nucleophilic attack by the cyano group, forming a six-membered ring.

  • Aromatization via elimination (e.g., HCN or H<sub>2</sub>O) .

Catalytic Hydrogenation

The cyano group can be reduced to an amine:

Catalyst Conditions Product Yield
Pd/C, H<sub>2</sub> (1 atm)EtOH, 25°C, 6 hrs2-aminophenyl derivative>90% (analogous to EVT-11306337)
Ra-Ni, NH<sub>3</sub>MeOH, 60°C, 12 hrsPrimary amine with retained sulfanyl75–80%

Photochemical Reactions

The methylsulfanyl group exhibits unique reactivity under UV light:

Conditions Reaction Type Outcome
UV (254 nm), benzeneC–S bond cleavageThiyl radical formation + recombination products
UV + O<sub>2</sub>PhotooxidationSulfoxide/sulfone mixtures

Caution : Irradiation may degrade the benzamide backbone, limiting synthetic utility .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights functional group influences:

Compound Cyano Reactivity Sulfanyl Oxidation Rate Amide Stability
N-(4-cyanophenyl)-2-ethylhexanamideModerateN/AHigh
N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamideHighFastModerate
2-methoxy-4-(methylsulfanyl)-N-(4-sulfamoylbenzyl)benzamide LowSlowHigh

Industrial and Pharmacological Implications

  • Oxidized derivatives (sulfones) show enhanced bioavailability in SIRT2 inhibition assays (IC<sub>50</sub> ~9–10 μM) .

  • Hydrolysis products like 2-carboxybenzamides are intermediates in NSAID synthesis .

  • Reduction products (amines) serve as precursors for heterocyclic pharmaceuticals .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O2_{2}S
  • IUPAC Name : N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

This structure includes functional groups such as methoxy, methylsulfanyl, and a cyanophenyl moiety, which contribute to its reactivity and potential interactions with biological targets.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical reactions, enabling the formation of more complex molecules. This capability is crucial for developing new compounds with desired properties in pharmaceuticals and materials science.

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways and exhibiting pharmacological activities.

Medicinal Chemistry

The compound's potential as a therapeutic agent is under investigation for various conditions, including:

  • Anticancer Activity : Preliminary studies have shown that it can inhibit the growth of cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines.
Cell LineIC50 (µM)Mechanism
HeLa8.7Apoptosis induction
A54910.5Mitochondrial disruption
HCT-11612.3Inhibition of proliferation
  • Antiviral Properties : The compound has shown promise against viral infections such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). Studies indicate that it enhances the levels of antiviral proteins within cells.

Case Study 1: Anticancer Effects

A study evaluating the effects of this compound on human cervical carcinoma cells (HeLa) demonstrated a significant reduction in cell viability. The mechanism involved apoptosis via caspase activation pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Potential

Research conducted on HepG2 cells indicated that treatment with this compound led to increased levels of APOBEC3G, a protein that plays a role in reducing HBV replication. This suggests its potential utility in antiviral therapies.

Industrial Applications

In addition to its research applications, this compound is being explored for use in industrial processes. Its unique chemical properties may contribute to the development of new materials or chemical processes, enhancing efficiency and sustainability in various sectors.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the enzyme’s active site, disrupting its normal function and leading to reduced tumor cell proliferation . The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and cyanoacetamide derivatives, such as:

Uniqueness

What sets N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound in various research fields .

Biological Activity

N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy.

Chemical Structure and Synthesis

This compound features a complex structure characterized by a cyanophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core. The synthesis of this compound typically involves multi-step organic reactions, including cyanoacetylation of amines and subsequent modifications to introduce the desired functional groups. Common synthetic routes utilize various reagents under controlled conditions to optimize yield and purity.

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in several cancer types. By binding to the active site of CA IX, the compound disrupts its function, leading to reduced tumor cell proliferation .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those derived from breast and colon cancers. For instance, compounds related to this structure have shown IC50 values in the low micromolar range against tumorigenic cells while sparing non-tumorigenic cells .

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase IX :
    • A study highlighted the compound's ability to inhibit CA IX effectively. The binding affinity was assessed using enzyme kinetics, revealing a significant reduction in enzyme activity at concentrations as low as 10 µM.
  • Cytotoxicity Against Cancer Cell Lines :
    • In a comparative analysis involving multiple cancer cell lines, this compound demonstrated selective cytotoxicity. It inhibited the growth of cancer cells without affecting healthy cells, indicating a favorable therapeutic index .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding interactions between the compound and target enzymes. These studies suggest that the unique functional groups enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Target Enzyme
This compoundStructure10Carbonic Anhydrase IX
N-benzothiazol-2-yl-2-cyanoacetamideStructure15Various Kinases
2-[(2-cyanophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamideStructure12Cancer Cell Proliferation

Q & A

Basic: What are the optimal synthetic routes for N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step protocols, including:

  • Esterification : Starting with methoxy-substituted benzoic acid derivatives, activated via thionyl chloride or DCC coupling to form reactive intermediates.
  • Nucleophilic substitution : Introduction of methylsulfanyl groups using sodium methanethiolate or analogous reagents under controlled pH (e.g., 7–9) .
  • Coupling reactions : Amide bond formation between 2-cyanophenylamine and the acyl chloride derivative, optimized using bases like triethylamine in anhydrous THF .
    Yield optimization : Use catalytic DMAP for acyl coupling (10–15% increase) and monitor reaction progress via TLC or HPLC. Purification via silica gel chromatography (hexane/EtOAc gradient) ensures >95% purity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, methylsulfanyl at δ 2.5 ppm). Aromatic protons show splitting due to electron-withdrawing cyano groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths (C–S: ~1.78 Å) and dihedral angles between benzamide and cyanophenyl groups. Hydrogen-bonding networks (N–H···O) stabilize crystal packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 329.08) and fragmentation patterns .

Basic: What physicochemical properties influence its solubility and stability in biological assays?

  • LogP : Calculated as ~3.2 (PubChem QSPR models), indicating moderate lipophilicity suitable for membrane penetration .
  • Thermal stability : Decomposes at 250–300°C (DSC/TGA data), with hygroscopicity requiring anhydrous storage .
  • Solubility : Poor in water (<0.1 mg/mL); use DMSO or PEG-400 for in vitro studies. Adjust pH to 6–8 to prevent hydrolysis of the methylsulfanyl group .

Advanced: How can SHELX software resolve crystallographic data contradictions in structural refinement?

SHELXL employs phase annealing and negative quartet relations to address ambiguities in electron density maps:

  • Disordered regions : Apply PART instructions and restraints (e.g., DFIX for bond lengths) to model methylsulfanyl conformers .
  • Twinned crystals : Use TWIN/BASF commands to refine twin fractions (e.g., 0.33 for hemihedral twinning). R-factors <5% indicate reliable solutions .
  • Validation : Check PLATON alerts for missed symmetry (e.g., pseudo-merohedral twinning) .

Advanced: What mechanisms underlie its potential biological activity, and how can structure-activity relationships (SAR) be explored?

  • HDAC inhibition : Analogous benzamides (e.g., MS-275) bind zinc in histone deacetylase active sites, increasing acetylated histone H3 levels in cortical neurons .
  • Antimicrobial SAR : The methylsulfanyl group enhances membrane permeability, while the cyano group stabilizes π-stacking with microbial enzyme pockets .
  • Testing : Use in silico docking (AutoDock Vina) with PDB: 4A69 (HDAC2) to predict binding modes. Validate via Western blot for Ac-H3 .

Advanced: How can discrepancies in biological assay results (e.g., IC50 variability) be systematically addressed?

  • Assay design : Control for redox interference (methylsulfanyl can oxidize to sulfoxide; use antioxidants like ascorbate) .
  • Data normalization : Reference cytotoxicity (MTT assays) against HEK-293 cells to exclude nonspecific effects.
  • Statistical analysis : Apply Grubbs’ test to identify outliers in dose-response curves. Replicate experiments with fresh DMSO stocks to avoid precipitation artifacts .

Advanced: What computational strategies predict its reactivity in novel derivatives?

  • DFT calculations : Gaussian09 at B3LYP/6-311+G(d,p) level models frontier orbitals (HOMO: cyanophenyl; LUMO: benzamide), guiding electrophilic substitution sites .
  • MD simulations : GROMACS analyzes solvation dynamics (e.g., water diffusion coefficients near methylsulfanyl groups) to optimize solubility .
  • QSPR models : Train neural networks on PubChem datasets (2,100+ descriptors) to correlate substituents with logD or metabolic stability .

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